molecular formula C20H21N3OS B4109423 4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide

4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B4109423
M. Wt: 351.5 g/mol
InChI Key: VZUKDTSGNIOHJA-UHFFFAOYSA-N
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Description

4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide is a synthetic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the reaction of 2-phenylethylamine with a suitable thiadiazole precursorThe reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide
  • 4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pentanamide
  • 4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]hexanamide

Uniqueness

This compound stands out due to its specific structural features and biological activities. Compared to similar compounds, it may exhibit enhanced potency and selectivity in certain applications, making it a valuable compound for further research and development .

Properties

IUPAC Name

4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c24-18(13-7-12-16-8-3-1-4-9-16)21-20-23-22-19(25-20)15-14-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUKDTSGNIOHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=NN=C(S2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide
Reactant of Route 2
Reactant of Route 2
4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide
Reactant of Route 3
4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide

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